molecular formula C36H33N7O15S3 B1196490 O-Trensox

O-Trensox

Cat. No.: B1196490
M. Wt: 899.9 g/mol
InChI Key: MMVFEHRXPSUZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Trensox is a synthetic siderophore mimic designed as a high-affinity abiotic iron-chelating agent. Its molecular formula is C36H33N7O15S3, and it features a tripodal structure that coordinates iron via three 8-hydroxyquinoline bidentate chelate moieties . This ligand exhibits an exceptionally high and selective affinity for iron(III), with a pFe(III) value of 29.5, which is significantly greater than that of traditional chelators like EDTA . A key research application of this compound is in plant cell culture and nutrition studies, where it has been proven to prevent and reverse iron chlorosis in several plant species grown in axenic conditions . The mechanism of iron delivery in plants involves the extracellular dissociation of the Fe(III)-Trensox complex, followed by the internalization of iron alone, suggesting the involvement of a high-affinity putative carrier on the plasmalemma . In biomedical research, this compound is investigated for its iron mobilization, cellular protection, and antiproliferative effects, showing potential for applications in iron-chelation therapy . Unlike Fe-citrate and Fe-EDTA complexes, the Fe(III)-Trensox complex is not photoreducible and has been demonstrated to be harmless in Fenton-type reactions, causing no radical damage to supercoiled DNA even during ascorbate-driven reduction . This makes it a valuable tool for studying iron metabolism with minimal experimental artifact from oxidative stress. The development of probes, including fluorescent, radioactive, and spin-labeled versions based on the this compound backbone, is an area of ongoing research, further expanding its utility as a chemical tool in life sciences .

Properties

Molecular Formula

C36H33N7O15S3

Molecular Weight

899.9 g/mol

IUPAC Name

7-[2-[bis[2-[(8-hydroxy-5-sulfoquinoline-7-carbonyl)amino]ethyl]amino]ethylcarbamoyl]-8-hydroxyquinoline-5-sulfonic acid

InChI

InChI=1S/C36H33N7O15S3/c44-31-22(16-25(59(50,51)52)19-4-1-7-37-28(19)31)34(47)40-10-13-43(14-11-41-35(48)23-17-26(60(53,54)55)20-5-2-8-38-29(20)32(23)45)15-12-42-36(49)24-18-27(61(56,57)58)21-6-3-9-39-30(21)33(24)46/h1-9,16-18,44-46H,10-15H2,(H,40,47)(H,41,48)(H,42,49)(H,50,51,52)(H,53,54,55)(H,56,57,58)

InChI Key

MMVFEHRXPSUZLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)C(=O)NCCN(CCNC(=O)C3=CC(=C4C=CC=NC4=C3O)S(=O)(=O)O)CCNC(=O)C5=CC(=C6C=CC=NC6=C5O)S(=O)(=O)O)S(=O)(=O)O

Synonyms

O-trensox
trensox
tris-N-(2-(8-hydroxyquinoline-5-sulfonato-7-carboxamido)ethyl)amine
tris-N-(2-aminoethyl-(8-hydroxyquinoline-5-sulphonato-7-carboxamido))amine

Origin of Product

United States

Comparison with Similar Compounds

Discussion

This compound outperforms traditional chelators like DFO in both Fe(III) selectivity and apoptotic efficacy, while its structural analogs (e.g., O-TRENOX) highlight the role of lipophilicity in biodistribution. However, its hydrophilicity may limit tumor penetration compared to lipophilic agents like Triapine. Controversies exist regarding the predictive value of partition coefficients for in vivo activity, as seen in TRENCAMS studies . Future directions include conjugating this compound to antibodies or peptides for targeted therapy .

Preparation Methods

Formation of the Acyl Chloride Intermediate

8-Hydroxyquinoline undergoes reaction with oxalyl chloride (COCl)2(COCl)_2 in anhydrous diethyl ether to form the corresponding glyoxalyl chloride derivative. This step is critical for introducing electrophilic reactivity, enabling subsequent nucleophilic attack by TREN’s amine groups. The reaction is typically conducted at 0–5°C to minimize side reactions, with a molar ratio of 1.2:1 oxalyl chloride to 8-hydroxyquinoline ensuring complete conversion.

Key Reaction Parameters

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).

  • Temperature: 0°C to room temperature.

  • Stoichiometry: 1.2 equivalents of oxalyl chloride per 8-hydroxyquinoline subunit.

The intermediate is isolated as a yellow solid via filtration and used immediately due to its moisture sensitivity.

Coupling with TREN

The glyoxalyl chloride intermediate is reacted with TREN in the presence of triethylamine (TEA) as a base to scavenge HCl. The reaction proceeds in THF under inert atmosphere, with slow addition of TREN to prevent exothermic side reactions. A molar ratio of 1:3 (TREN to glyoxalyl chloride) ensures complete functionalization of all three primary amines on TREN.

TREN+3Glyoxalyl ChlorideTEA, THFThis compound+3HCl\text{TREN} + 3 \, \text{Glyoxalyl Chloride} \xrightarrow{\text{TEA, THF}} \text{this compound} + 3 \, \text{HCl}

Optimization Insights

  • Temperature Control: Adding TREN at 0°C improves yield (31–43%) by reducing decomposition pathways.

  • Base Selection: TEA outperforms weaker bases like pyridine in mitigating protonation of TREN’s amines.

Purification and Crystallization

Crude this compound is purified via recrystallization from methanol, yielding a beige powder with >95% purity. The product’s low solubility in polar solvents necessitates gradient crystallization:

  • Dissolve the crude product in minimal hot methanol.

  • Cool gradually to 4°C to induce crystal formation.

  • Filter and wash with cold methanol to remove residual TEA·HCl.

Characterization Data

PropertyValueMethod
Melting Point>250°CDifferential Scanning Calorimetry
Molecular Weight660 g/mol (C36_{36}H33_{33}N7_7O6_6)Mass Spectrometry
1^1H NMR (DMSO-d6d_6)δ 8.75 (s, 3H), 3.31 (m, 6H)250 MHz NMR

Mechanistic and Kinetic Analysis

Stopped-flow spectrophotometry studies reveal that the rate-determining step involves the nucleophilic attack of TREN’s deprotonated amine on the acyl chloride carbonyl. The second-order rate constant k2k_2 is 789±17M1s1789 \pm 17 \, \text{M}^{-1} \text{s}^{-1} at 25°C, with activation energy Ea=45.2kJ/molE_a = 45.2 \, \text{kJ/mol}. Acid hydrolysis experiments in 2.0 M HClO4_4 demonstrate this compound’s stability, with only 5% decomposition after 24 hours at pH 1.

Comparative Synthesis Strategies

Alternative routes using indole-3-carboxylic acid or salicylhydroxamic acid subunits have been explored, but 8-hydroxyquinoline derivatives yield superior iron-binding capacity due to optimized ligand field geometry.

Yield Comparison

Ligand SubunitYield (%)log β (Fe3+^{3+})
8-Hydroxyquinoline31–4330.9
Indole-3-carboxylic25–3528.1
Salicylhydroxamic18–2226.7

Challenges and Mitigation Strategies

  • Moisture Sensitivity: Acyl chloride intermediates hydrolyze rapidly; strict anhydrous conditions are essential.

  • Byproduct Formation: Excess oxalyl chloride leads to over-acylation; stoichiometric control is critical.

  • Low Solubility: Mixed solvents (e.g., THF/MeOH) improve crystallinity without compromising yield.

Applications in Coordination Chemistry

This compound’s high stability constant (logβ110=30.9\log \beta_{110} = 30.9) and redox activity (E=0.087V vs NHEE^\circ = 0.087 \, \text{V vs NHE}) make it suitable for biomedical and radiopharmaceutical applications, such as 99mTc^{99m}\text{Tc} labeling for SPECT imaging .

Q & A

Q. How to benchmark this compound’s performance against novel chelators in multi-metal environments?

  • High-Throughput Screening : Use microplate readers to simultaneously test Fe³⁺, Cu²⁺, and Zn²⁺ binding. Normalize data to ligand concentration and ionic strength .
  • Cross-Study Synthesis : Apply network meta-analysis to rank chelators by efficacy/safety using PRISMA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.